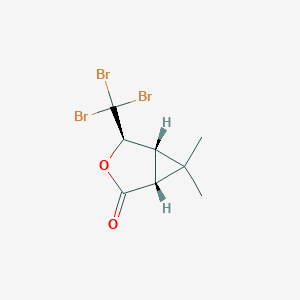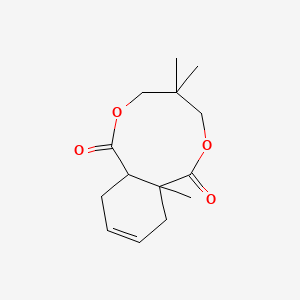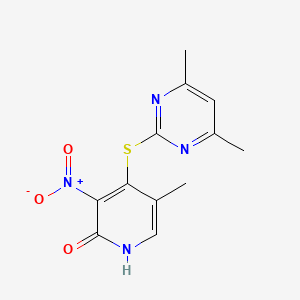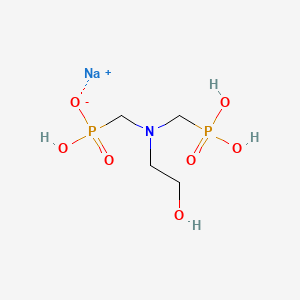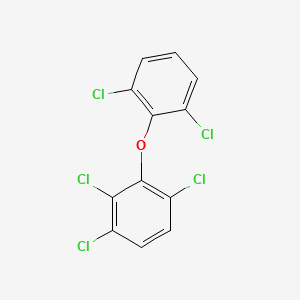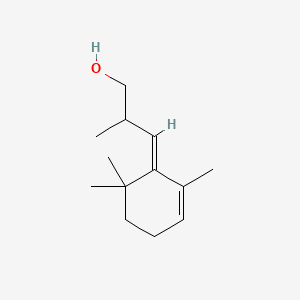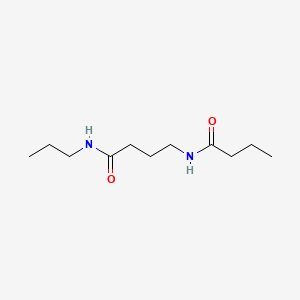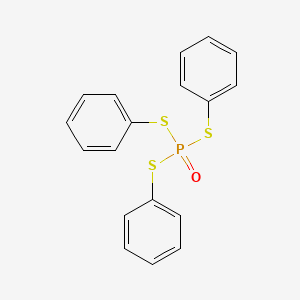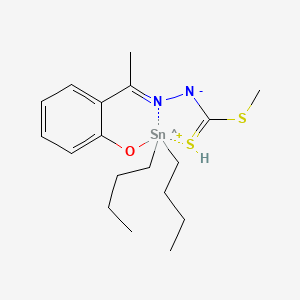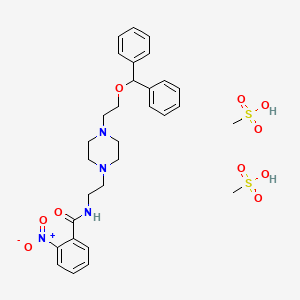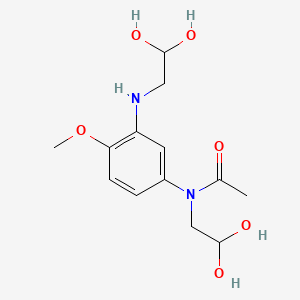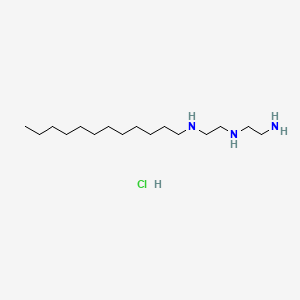
N-(2-Aminoethyl)-N'-dodecylethylenediamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes a long dodecyl chain and an ethylenediamine backbone, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride typically involves the reaction of dodecylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Dodecylamine+Ethylenediamine→N-(2-Aminoethyl)-N’-dodecylethylenediamine
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is the final compound.
Industrial Production Methods
In industrial settings, the production of N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or distillation, to remove impurities and obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of cell membranes and as a surfactant in biochemical assays.
Industry: The compound is used in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride involves its interaction with biological membranes and proteins. The long dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the ethylenediamine backbone can interact with various molecular targets, including enzymes and receptors, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Aminoethyl)maleimide hydrochloride
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- 2-Aminoethylmethacrylamide hydrochloride
Uniqueness
N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride is unique due to its long dodecyl chain, which imparts distinct physicochemical properties compared to other similar compounds. This long chain enhances its ability to interact with lipid membranes and makes it a valuable surfactant and emulsifier in various applications.
Propiedades
Número CAS |
93803-03-3 |
|---|---|
Fórmula molecular |
C16H38ClN3 |
Peso molecular |
307.9 g/mol |
Nombre IUPAC |
N'-[2-(dodecylamino)ethyl]ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H37N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17;/h18-19H,2-17H2,1H3;1H |
Clave InChI |
MFQWONBMTHRYKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNCCNCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


